C8H9ClN2S
Overview
Description
The compound with the chemical formula C8H9ClN2S 1-(3-Chloro-2-methylphenyl)-2-thiourea . This organic compound is characterized by the presence of a chlorine atom, a methyl group, and a thiourea moiety attached to a benzene ring. It has a molecular weight of approximately 200.69 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Chloro-2-methylphenyl)-2-thiourea can be synthesized through various methods. One common approach involves the reaction of 3-chloro-2-methylaniline with thiocyanate under acidic conditions. The reaction typically proceeds as follows: [ \text{3-chloro-2-methylaniline} + \text{thiocyanate} \rightarrow \text{1-(3-Chloro-2-methylphenyl)-2-thiourea} ]
Industrial Production Methods
In industrial settings, the production of 1-(3-Chloro-2-methylphenyl)-2-thiourea often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Mixing: the reactants in a suitable solvent.
Heating: the mixture to the desired temperature.
Purification: of the product through recrystallization or other techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-methylphenyl)-2-thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-2-methylphenyl)-2-thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(3-Chloro-2-methylphenyl)-2-thiourea exerts its effects involves interactions with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s activity may be mediated through inhibition of enzymes or modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-2-methylphenyl)-2-thiourea: shares structural similarities with other thiourea derivatives, such as and .
1-(3-Chloro-2-methylphenyl)-2-thiourea: is unique due to the specific positioning of the chlorine and methyl groups, which can influence its reactivity and biological activity
Uniqueness
- The presence of both chlorine and methyl groups on the benzene ring provides distinct electronic and steric properties, making 1-(3-Chloro-2-methylphenyl)-2-thiourea a valuable compound for various applications.
Properties
IUPAC Name |
2H-1,4-benzothiazin-3-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S.ClH/c9-8-5-11-7-4-2-1-3-6(7)10-8;/h1-4H,5H2,(H2,9,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODKSMUEAWFHIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2S1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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